4'-Fluoro-3-piperidinomethyl benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

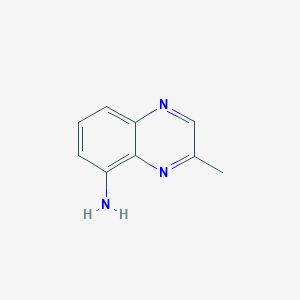

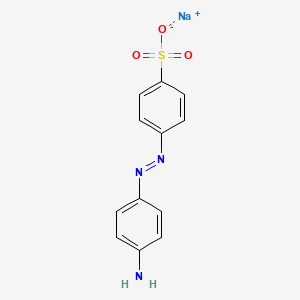

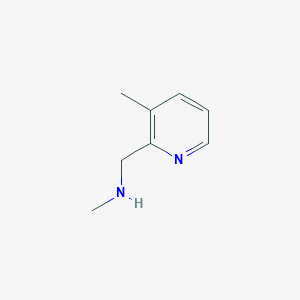

The compound "4'-Fluoro-3-piperidinomethyl benzophenone" is a chemical entity that can be inferred to possess a benzophenone backbone with a fluorine atom at the para position and a piperidinomethyl group at the meta position. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be useful for understanding the chemistry of the compound .

Synthesis Analysis

The synthesis of related fluorinated benzophenone derivatives often involves the use of Friedel–Crafts acylation reactions, as seen in the synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone . Similarly, the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives involves the reaction of aromatic/heterocyclic acid chlorides with a piperidinyl-containing compound . These methods could potentially be adapted for the synthesis of "4'-Fluoro-3-piperidinomethyl benzophenone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "4'-Fluoro-3-piperidinomethyl benzophenone" often features a planar benzophenone core with various substituents that can affect the overall conformation and electronic distribution. For instance, the structure of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was confirmed by X-ray diffraction and showed a planar benzisoxazole ring with piperidine and morpholine rings in a chair conformation . This suggests that the piperidinomethyl group in "4'-Fluoro-3-piperidinomethyl benzophenone" would likely adopt a similar conformation.

Chemical Reactions Analysis

Fluorinated benzophenone derivatives can participate in various chemical reactions, including further functionalization or interaction with biological targets. The presence of a fluorine atom can influence the reactivity and binding affinity of the molecule. For example, the antiproliferative activity of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives was found to be dependent on the substitution pattern, indicating that the fluorine atom plays a significant role in biological activity . This suggests that "4'-Fluoro-3-piperidinomethyl benzophenone" could also exhibit unique reactivity and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4'-Fluoro-3-piperidinomethyl benzophenone" can be predicted based on the properties of structurally related compounds. Fluorinated compounds often have altered lipophilicity, boiling points, and stability compared to their non-fluorinated counterparts. The introduction of a piperidinomethyl group can further influence the solubility and potential for forming hydrogen bonds. For instance, the presence of fluorine and piperidine in the structure of 6-fluoro-3-[3-(4-fluorophenyl)-1-isopropyl indol-2-yl) allyl] piperidine-4-benzisoxazoles was associated with good anti-inflammatory and antimicrobial activity, which could be attributed to their physical and chemical properties .

科学的研究の応用

Medicinal Chemistry Applications

- Alzheimer's Disease Research : Fluorinated benzophenone derivatives have been explored for their multipotent properties against β-secretase (BACE-1) and acetylcholinesterase (AChE), aiming to counteract intracellular ROS formation, with some derivatives showing promising results as potential anti-Alzheimer's drug candidates (Belluti et al., 2014). Another study identified benzophenone derivatives with histamine H3 receptor affinity and cholinesterase inhibitory potency, which could be a strategy for effective Alzheimer’s disease treatment (Godyń et al., 2022).

- Antiproliferative Agents : Benzophenone tagged with pyridine analogues has been synthesized and evaluated for antiproliferative activity, showing significant activity and suggesting a mechanism involving the activation of caspase-activated DNase for DNA fragmentation in Dalton's lymphoma (Al‐Ghorbani et al., 2016).

Materials Science and Polymer Chemistry

- Polymer Chemistry : Studies on the synthesis and characterization of soluble polyimide derived from novel unsymmetrical diamine monomers, including those with ether–ketone groups, highlight the thermal stability and mechanical properties suitable for advanced applications (Yang et al., 2010). This research indicates the potential for using related compounds in the development of high-performance materials.

Environmental Health and Safety

- UV Filters and Endocrine Disruption : The presence of benzophenone derivatives, including those related to 4'-Fluoro-3-piperidinomethyl benzophenone, in personal care products has raised concerns due to their potential endocrine-disrupting effects. Studies have examined the exposure and reproductive toxicity of benzophenone-type UV filters, suggesting that high levels of exposure could impact birth weight and gestational age, highlighting the need for further investigation into their safety (Ghazipura et al., 2017).

特性

IUPAC Name |

(4-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c20-18-9-7-16(8-10-18)19(22)17-6-4-5-15(13-17)14-21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPOQGSXTSVFLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643141 |

Source

|

| Record name | (4-Fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-3-piperidinomethyl benzophenone | |

CAS RN |

898793-05-0 |

Source

|

| Record name | (4-Fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

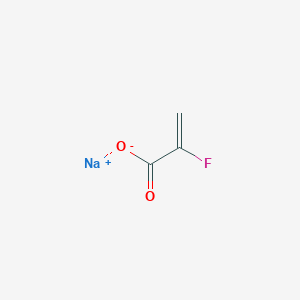

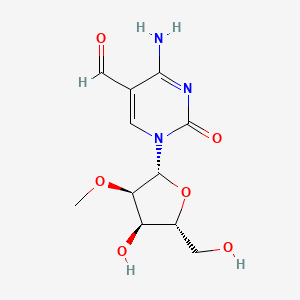

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)